molecular formula C21H28ClNO2 B11322860 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine

Cat. No.: B11322860
M. Wt: 361.9 g/mol
InChI Key: ZBENECJIVXXBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a dimethyltetrahydropyran ring, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine typically involves multiple steps, starting from readily available starting materials. One common route involves the alkylation of 2-chlorobenzyl chloride with 2,2-dimethyltetrahydropyran-4-ol under basic conditions to form the intermediate 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]methanol. This intermediate is then reacted with furan-2-ylmethylamine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and coupling steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chlorobenzyl group may facilitate binding to certain receptors or enzymes, while the furan-2-ylmethyl group could be involved in hydrogen bonding interactions. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine: Unique due to the combination of functional groups.

    2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(pyridin-2-ylmethyl)ethanamine: Similar structure but with a pyridine ring instead of a furan ring.

    2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(thiophen-2-ylmethyl)ethanamine: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H28ClNO2

Molecular Weight

361.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]-N-(furan-2-ylmethyl)ethanamine

InChI

InChI=1S/C21H28ClNO2/c1-20(2)16-21(10-13-25-20,14-17-6-3-4-8-19(17)22)9-11-23-15-18-7-5-12-24-18/h3-8,12,23H,9-11,13-16H2,1-2H3

InChI Key

ZBENECJIVXXBGM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC=CO2)CC3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.